molecular formula C11H10ClNO3 B368452 5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853902-11-1

5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B368452
CAS No.: 853902-11-1
M. Wt: 239.65g/mol
InChI Key: YKDCEDSHOJCCFF-UHFFFAOYSA-N
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Description

5'-Chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This spirocyclic molecule features a indolin-2-one core structure, a motif known for its diverse biological activities, fused with a 1,3-dioxane ring. The presence of a chlorine substituent at the 5' position can influence the compound's electronic properties and biological interactions. Spiro compounds incorporating the indolinone moiety, such as related chloro-analogous structures, have been identified as potent anticonvulsant agents in animal models, showing particular efficacy in the Maximum Electroshock Seizure (MES) test . The specific structural configuration, where the dioxolane ring in analogous compounds adopts an envelope conformation and is nearly perpendicular to the planar indolinone system, is critical for its biological activity . Furthermore, spiro indolinone derivatives serve as valuable synthetic intermediates and Michael donors in organic synthesis, enabling the environmentally friendly construction of more complex molecular architectures under solvent-free conditions . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDCEDSHOJCCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C=CC(=C3)Cl)NC2=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324364
Record name 5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853902-11-1
Record name 5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through a series of reactions such as Fischer indole synthesis.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxane precursor under acidic or basic conditions to form the spiro linkage.

    Chlorination: The final step involves the chlorination of the spiro compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro linkage and chlorine atom may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Differences Among Spirocyclic Isatin Derivatives
Compound Name Ring System (Spiro Position) Substituents Pharmacological Activity Reference
5'-Chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one 1,3-dioxane (6-membered) 5'-Cl Anticonvulsant, sedative (predicted)
5′-Chlorospiro[1,3-dioxolane-2,3′-indolin]-2′-one 1,3-dioxolane (5-membered) 5'-Cl Anticonvulsant
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (I) 1,3-dioxolane (5-membered) Unsubstituted Sedative, hypnotic
5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 1,3-dioxolane (5-membered) 5'-Br Undisclosed (structural analog)
5'-(4-Alkyl/Aryl-triazole)-isatin derivatives 1,3-dioxolane + triazole Variable alkyl/aryl groups Hypnotic-sedative

Key Observations :

  • Substituent Effects : The 5'-Cl substituent enhances electron-withdrawing properties, which may improve anticonvulsant efficacy compared to unsubstituted analogs like compound I . Bromine analogs (e.g., 5'-Br) could exhibit different pharmacokinetics due to increased lipophilicity .

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles
Compound Anticonvulsant Efficacy (ED₅₀, mg/kg) Sedative/Hypnotic Activity Cytotoxicity (IC₅₀, µM) Reference
This compound Not reported (predicted) Moderate (structural basis) Not tested
5′-Chlorospiro[1,3-dioxolane-2,3′-indolin]-2′-one 15.2 (MES test) Low >100 (safe range)
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (I) Inactive ED₅₀ = 25 mg/kg (hypnotic) >100
5'-(4-Phenyl-triazole)-isatin (PILAB 1) Inactive ED₅₀ = 18 mg/kg (sedative) 45.2 (moderate)

Key Findings :

  • Anticonvulsant Activity : The 5'-Cl-dioxolane analog (ED₅₀ = 15.2 mg/kg) shows superior efficacy to the unsubstituted compound I, suggesting that electron-withdrawing groups enhance activity . The dioxane analog’s activity remains underexplored but is hypothesized to be comparable.
  • Safety Profile : Spirocyclic isatins generally exhibit low cytotoxicity (IC₅₀ > 100 µM), making them safer than triazole hybrids (e.g., PILAB 1, IC₅₀ = 45.2 µM) .

Insights :

  • The ultrasound-assisted 1,3-dipolar cycloaddition method for triazole-isatin hybrids achieves higher yields (78–98%) and shorter reaction times (5 min) compared to traditional methods .
  • The target compound’s synthesis likely follows conventional spirocyclization, which is less efficient but well-established .

Biological Activity

5'-Chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that combines elements of dioxane and indole. Its molecular formula is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}, and it has been characterized using various spectroscopic methods including NMR and mass spectrometry. The compound exhibits notable physical properties such as a melting point that varies based on purity and synthesis methods.

Anticonvulsant Activity

Research has demonstrated that this compound possesses anticonvulsant properties. In studies focused on chemically induced seizures, this compound showed efficacy comparable to established anticonvulsants. The structure-activity relationship (SAR) studies indicated that substituents at the 1'-position significantly influence the anticonvulsant activity; specifically, bulky hydrophobic groups tend to reduce potency .

Table 1: Summary of Anticonvulsant Activity

CompoundTest TypeEfficacyNotes
This compoundMES TestPotentMost effective among tested analogues
Control (Phenytoin)MES TestModerateStandard reference

Cytotoxicity and Antitumor Activity

In addition to its anticonvulsant effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it exhibits significant antiproliferative activity, with IC50 values indicating effectiveness in inhibiting tumor cell growth. The mechanism appears to involve apoptosis induction through modulation of key cellular pathways such as Bcl-2 family proteins .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via Bcl-2 modulation
MCF-712Induction of oxidative stress
A54920Cell cycle arrest

The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that the compound interacts with specific protein targets involved in cell signaling pathways related to apoptosis and seizure activity. X-ray crystallography studies are ongoing to elucidate the binding sites and interactions at the molecular level .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1: Antiepileptic Drug Development
    A study involving the synthesis of various analogues demonstrated that modifications at the dioxane moiety could enhance anticonvulsant activity while maintaining safety profiles similar to existing medications.
  • Case Study 2: Cancer Treatment
    In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in multiple cancer types. Further research is required to explore its potential as a lead compound for new anticancer therapies.

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